Diethyl D-(-)-tartrate (CAS 13811-71-7) is a high-purity chiral ester and essential ligand primarily utilized in titanium-catalyzed Sharpless asymmetric epoxidation (SAE). Sourced as a moisture-sensitive, colorless to pale-yellow liquid with a high enantiomeric excess (typically ≥99% ee), it coordinates with titanium tetraisopropoxide to form a highly predictable chiral catalytic complex . This complex reliably transforms prochiral primary and secondary allylic alcohols into enantioenriched epoxy alcohols. Because it is derived from the "unnatural" D-tartaric acid, it serves as a critical procurement item for synthetic routes requiring specific facial oxygen delivery, enabling the synthesis of pharmaceutical intermediates and complex natural products that cannot be accessed using the more common L-tartrate derivatives [1].
Substituting Diethyl D-(-)-tartrate with its naturally derived L-(+)-enantiomer is chemically impossible without completely inverting the stereochemical outcome of the reaction, which would yield the incorrect product enantiomer in downstream pharmaceutical synthesis . Furthermore, substituting with in-class analogs like Diisopropyl D-(-)-tartrate (DIPT) or Dimethyl D-(-)-tartrate introduces severe process limitations. While DIPT can offer marginally higher enantioselectivity in specific secondary alcohol kinetic resolutions, its increased steric bulk drastically reduces reaction rates, extending cycle times from hours to days for sterically hindered substrates [1]. Conversely, Dimethyl D-(-)-tartrate is a solid at room temperature (melting point ~48 °C), which complicates precise volumetric dosing and handling in the strictly anhydrous, low-temperature (-20 °C) environments required for Sharpless epoxidation.
The primary procurement driver for Diethyl D-(-)-tartrate is its ability to direct the epoxidation of allylic alcohols to the opposite face compared to its natural counterpart. In head-to-head application, switching from the L-(+) to the D-(-) enantiomer completely inverts the product stereochemistry, reliably yielding >90-95% ee of the target epoxide enantiomer .
| Evidence Dimension | Epoxidation face selectivity |
| Target Compound Data | Specific facial oxygen delivery (>90-95% ee for target enantiomer) |
| Comparator Or Baseline | Diethyl L-(+)-tartrate (Opposite facial oxygen delivery) |
| Quantified Difference | 100% inversion of absolute configuration |
| Conditions | Ti(O-iPr)4 catalyzed epoxidation of primary allylic alcohols at -20 °C |
Procurement must secure the exact enantiomer to ensure the synthesis of the intended chiral pharmaceutical intermediate, as substitution yields the wrong molecule.
While Diisopropyl D-(-)-tartrate (DIPT) is often used for kinetic resolutions, its bulky isopropyl groups can cause severe kinetic bottlenecks. For sterically encumbered allylic alcohols (e.g., cis-substituted), the use of DIPT can extend reaction times to nearly 30 hours. Diethyl D-(-)-tartrate provides a superior balance of steric environment and reactivity, allowing these reactions to proceed to completion in a fraction of the time (typically 2 to 11 hours) while maintaining high enantioselectivity [1].
| Evidence Dimension | Reaction time for hindered substrates |
| Target Compound Data | Completion in standard timeframe (2-11 hours) |
| Comparator Or Baseline | Diisopropyl D-(-)-tartrate (Up to ~30 hours) |
| Quantified Difference | Up to 60-80% reduction in reaction cycle time |
| Conditions | Epoxidation of bulky/cis-substituted allylic alcohols at low temperatures |
Faster reaction kinetics reduce batch cycle times and lower the cost of manufacturing when scaling up complex syntheses.
Sharpless epoxidation requires strictly anhydrous conditions and precise stoichiometric ratios to form the active dimeric titanium complex. Diethyl D-(-)-tartrate is a liquid at room temperature (melting point ~17 °C), allowing for seamless volumetric transfer via syringe or cannula. In contrast, Dimethyl D-(-)-tartrate is a solid (melting point ~48 °C), requiring weighing and dissolution steps that increase the risk of moisture introduction and complicate closed-system continuous processing .
| Evidence Dimension | Physical state and handling at 20-25 °C |
| Target Compound Data | Liquid phase (Melting point 17 °C) |
| Comparator Or Baseline | Dimethyl tartrate (Solid phase, Melting point ~48 °C) |
| Quantified Difference | Phase transition enabling direct liquid injection |
| Conditions | Reagent preparation for moisture-sensitive catalysis |
Liquid reagents simplify handling, reduce moisture contamination risks, and improve reproducibility in sensitive catalytic workflows.
Diethyl D-(-)-tartrate is the mandatory choice when a synthetic route requires the introduction of an epoxide on the specific face of an allylic alcohol directed by the D-enantiomer. This is critical for manufacturing specific enantiomers of active pharmaceutical ingredients (APIs) and marine natural products (such as Mytilipin B) where the naturally derived L-(+)-tartrate would yield the incorrect stereoisomer[1].
For industrial scale-up involving primary allylic alcohols, Diethyl D-(-)-tartrate offers the optimal balance of high enantioselectivity (>90% ee) and practical reaction kinetics. It avoids the prolonged cycle times associated with bulkier DIPT ligands, making it the preferred procurement choice for cost-effective batch processing [2].
Because it is a liquid at room temperature, Diethyl D-(-)-tartrate is ideal for automated or closed-system manufacturing environments that require precise, anhydrous volumetric dosing via syringe pumps, avoiding the handling complications of solid dimethyl tartrate analogs.